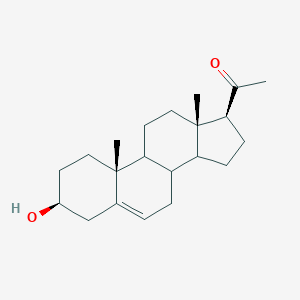

Prégnénolone

Vue d'ensemble

Description

La prégnénolone est une hormone stéroïde naturelle qui sert de précurseur à diverses autres hormones stéroïdes, notamment la progestérone, le cortisol et la testostérone . Elle est synthétisée à partir du cholestérol et joue un rôle crucial dans la biosynthèse des hormones stéroïdes dans les glandes surrénales, les gonades et le cerveau . La this compound est également connue pour son activité de neurostéroïde, influençant les fonctions cognitives et la régulation de l'humeur .

Applications De Recherche Scientifique

Pregnenolone has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various steroid hormones.

Biology: Studied for its role in the biosynthesis of steroid hormones and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects on cognitive function, memory, and mood disorders.

Industry: Utilized in the production of steroid-based pharmaceuticals and supplements.

Mécanisme D'action

Mode of Action

Pregnenolone acts as a neurosteroid , modulating neurotransmitter systems, including GABA and NMDA receptors . It is an allosteric endocannabinoid, serving as a negative allosteric modulator of the CB1 receptor . This means it can change the shape of the receptor and influence how it interacts with other substances.

Biochemical Pathways

Pregnenolone is a precursor or metabolic intermediate in the biosynthesis of most steroid hormones . It is produced from cholesterol through the action of the enzyme CYP11A1 . Pregnenolone can be converted into other derivatives such as pregnane, androstane, and sulfated neurosteroids . These metabolites have various roles in neuroprotection, neurite growth, and memory enhancement .

Pharmacokinetics

It is known that pregnenolone can be metabolized into other steroids . The impact of these properties on pregnenolone’s bioavailability is currently unclear.

Result of Action

Pregnenolone and its sulfate ester may improve cognitive and memory function . It is also involved in a natural negative feedback loop against CB1 receptor activation in animals . This means it can prevent CB1 receptor agonists, like tetrahydrocannabinol (the main active constituent in cannabis), from fully activating the CB1 .

Safety and Hazards

Pregnenolone may not be safe for certain individuals. For instance, one study found that as pregnenolone levels increased in postmenopausal women, so too did their risk of ovarian cancer . In some people, pregnenolone can cause skin rashes, acne, hair loss, diarrhea or constipation, problems sleeping, restlessness, agitation, sweating, or tremor . It may also cause irregular heartbeat, depressed mood, a change in appetite, or muscle pain .

Orientations Futures

While significant progress has been made, there remain gaps in our understanding of pregnenolone. Future research should aim to clarify its long-term safety profile, optimal dosages for specific health outcomes, and its efficacy in diverse demographic groups . Studies have hinted at its potential in enhancing neural plasticity, which implies its importance in brain health and cognitive function .

Analyse Biochimique

Biochemical Properties

Pregnenolone promotes microtubule polymerization . It is the first substance in the steroid-synthetic pathway; it can be further metabolized into other steroids . Therefore, it interacts with various enzymes, proteins, and other biomolecules in these pathways .

Cellular Effects

Pregnenolone has been observed to have various effects on cells. For instance, it reduces stress and negative symptoms of schizophrenia, promotes memory, as well as recovery from spinal cord injury . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pregnenolone exerts its effects at the molecular level through various mechanisms. For example, it promotes microtubule polymerization . It also interacts with various biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Pregnenolone can change over time in laboratory settings. For instance, a synthetic Pregnenolone analog was observed to promote microtubule dynamics and neural development .

Metabolic Pathways

Pregnenolone is involved in various metabolic pathways. It is produced from cholesterol through the action of CYP11A1 (cytochrome P450scc) . It can be converted to other derivatives such as pregnane, androstane, and sulfated neurosteroids .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La prégnénolone peut être synthétisée par plusieurs méthodes. Une approche courante implique la transformation microbienne du cholestérol à l'aide de souches recombinantes de Mycolicibacterium smegmatis exprimant des enzymes de stéroïdogenèse mammalienne . Cette méthode implique la conversion du cholestérol en this compound par une série de réactions enzymatiques, notamment l'hydroxylation et les étapes de déprotection.

Méthodes de Production Industrielle : En milieu industriel, la this compound est souvent produite par la synthèse chimique de dérivés du cholestérol. Le processus implique généralement l'utilisation de réactifs chimiques tels que l'éther méthylique tertiobutyle pour l'extraction liquide-liquide et l'hydroxylamine pour la dérivatisation . La this compound obtenue est ensuite purifiée à l'aide de techniques chromatographiques pour atteindre une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de Réactions : La prégnénolone subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, elle peut être convertie en progestérone par l'enzyme 3-bêta-hydroxystéroïde déshydrogénase ou en 17-hydroxy-prégnénolone par la 17-alpha-hydroxylase .

Réactifs et Conditions Communs:

Oxydation : La this compound peut être oxydée à l'aide de réactifs tels que le trioxyde de chrome ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide de réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution impliquent souvent l'utilisation d'agents halogénants tels que le chlorure de thionyle ou le tribromure de phosphore.

Principaux Produits Formés:

Progestérone : Formée par l'oxydation de la this compound.

17-Hydroxy-prégnénolone : Formée par des réactions d'hydroxylation.

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme précurseur dans la synthèse de diverses hormones stéroïdes.

Biologie : Étudiée pour son rôle dans la biosynthèse des hormones stéroïdes et ses effets sur les processus cellulaires.

Médecine : Enquête sur ses effets thérapeutiques potentiels sur la fonction cognitive, la mémoire et les troubles de l'humeur.

Industrie : Utilisée dans la production de produits pharmaceutiques et de compléments à base de stéroïdes.

5. Mécanisme d'Action

La this compound exerce ses effets par le biais de multiples mécanismes :

Activité de Neurostéroïde : Elle module les systèmes neurotransmetteurs, y compris les récepteurs de l'acide gamma-aminobutyrique (GABA) et du N-méthyl-D-aspartate (NMDA), qui sont essentiels aux fonctions cognitives et à la régulation de l'humeur.

Précurseur d'Hormones Stéroïdes : Elle sert de précurseur à la synthèse d'autres hormones stéroïdes, influençant divers processus physiologiques.

Cibles Moléculaires et Voies : La this compound se lie à la protéine 2 associée aux microtubules (MAP2) dans le cerveau, améliorant le fonctionnement synaptique et la myélinisation.

Comparaison Avec Des Composés Similaires

La prégnénolone est unique parmi les hormones stéroïdes en raison de son rôle de précurseur d'une large gamme d'autres hormones. Des composés similaires comprennent :

Progestérone : Un autre neurostéroïde et précurseur d'hormones stéroïdes, principalement produit dans le corps jaune et les glandes surrénales.

Déhydroépiandrostérone (DHEA) : Une hormone stéroïde synthétisée à partir de la this compound, impliquée dans la production d'androgènes et d'œstrogènes.

L'unicité de la this compound réside dans son influence étendue sur la synthèse de multiples hormones stéroïdes et son activité directe de neurostéroïde, ce qui la distingue des autres composés similaires.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Pregnenolone involves the conversion of cholesterol to pregnenolone through a series of chemical reactions.", "Starting Materials": [ "Cholesterol", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Acetic anhydride (C4H6O3)", "Sulfuric acid (H2SO4)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (C4H8O2)" ], "Reaction": [ "Cholesterol is first treated with sodium hydroxide to form cholest-5-en-3beta-ol.", "The resulting compound is then treated with methanol and acetic anhydride to form cholest-5-en-3beta-acetate.", "The cholest-5-en-3beta-acetate is then treated with sulfuric acid to form 3beta-acetoxy-5-pregnen-20-one.", "This compound is then treated with sodium bicarbonate to form pregnenolone.", "Finally, the pregnenolone is extracted using ethyl acetate." ] } | |

Numéro CAS |

145-13-1 |

Formule moléculaire |

C21H32O2 |

Poids moléculaire |

316.5 g/mol |

Nom IUPAC |

1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16?,17?,18?,19?,20-,21+/m0/s1 |

Clé InChI |

ORNBQBCIOKFOEO-OYZZJKLHSA-N |

SMILES isomérique |

CC(=O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

SMILES canonique |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

melting_point |

192 °C |

| 145-13-1 | |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Solubilité |

0.00706 mg/mL at 37 °C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-4-[(trifluoromethyl)thio]aniline](/img/structure/B344534.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-propan-2-ylbenzimidazole](/img/structure/B344544.png)

![2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N-(methy lethyl)acetamide](/img/structure/B344555.png)

![1-(4-fluorobenzyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B344558.png)

![1-(4-Ethylphenyl)-4-[1-(2-oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B344560.png)

![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B344562.png)